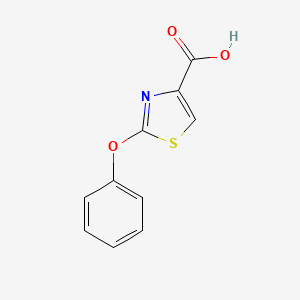

2-phenoxy-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-phenoxy-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenoxy-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

2-phenoxy-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7NO3S/c12-9(13)8-6-15-10(11-8)14-7-4-2-1-3-5-7/h1-6H,(H,12,13) |

InChI Key |

CRQKPFPOZVYWET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-phenoxy-1,3-thiazole-4-carboxylic acid chemical properties and structure

Topic: 2-Phenoxy-1,3-thiazole-4-carboxylic Acid: Chemical Properties, Synthesis, and Structural Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

2-Phenoxy-1,3-thiazole-4-carboxylic acid (CAS: Derivative of 7113-10-2 family) represents a specialized heterocyclic scaffold in medicinal chemistry. Unlike its more common 2-phenyl or 2-amino counterparts, the 2-phenoxy variant introduces an ether linkage that alters the electronic properties of the thiazole ring and the spatial orientation of the pendant phenyl group.

This molecule is primarily utilized as a pharmacophore builder in the development of HIF prolyl hydroxylase (HIF-PH) inhibitors , Xanthine Oxidase (XO) inhibitors , and Orexin receptor antagonists . Its value lies in the unique combination of a lipophilic tail (phenoxy), a polar head (carboxylic acid), and a rigid aromatic core (thiazole), making it an ideal candidate for fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Profile

The molecule comprises a 1,3-thiazole core substituted at the C2 position with a phenoxy group and at the C4 position with a carboxylic acid.

Structural Features

-

Ether Linkage (C2-O-Ph): The oxygen atom acts as a hydrogen bond acceptor and introduces a "kink" in the structure compared to a direct biphenyl-like bond. It also serves as an electron donor to the thiazole ring via resonance, potentially increasing electron density at C5.

-

Carboxylic Acid (C4-COOH): Provides a handle for amide coupling (peptidomimetics) or salt formation to modulate solubility. It is the primary vector for hydrogen bonding interactions with target enzyme active sites (e.g., Arg/Lys residues).

-

Thiazole Core: A planar, aromatic system that acts as a scaffold spacer.

Physicochemical Data Table

| Property | Value / Description | Source/Note |

| IUPAC Name | 2-phenoxy-1,3-thiazole-4-carboxylic acid | Standard Nomenclature |

| Molecular Formula | C₁₀H₇NO₃S | Calculated |

| Molecular Weight | 221.23 g/mol | Calculated |

| Exact Mass | 221.0147 | High-Res MS prediction |

| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic due to phenoxy |

| pKa (Acid) | 3.5 - 4.0 | Typical for thiazole-4-COOH |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 4 (N, O-ether, O-acid, O-carbonyl) | |

| Physical State | Solid (Off-white to pale yellow) | Analogous to 2-Ph derivatives [1] |

Synthetic Pathways and Protocols

The synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid is most reliably achieved via Nucleophilic Aromatic Substitution (SₙAr) on a 2-halothiazole precursor. While Hantzsch thiazole synthesis is possible, the displacement method allows for late-stage diversification of the phenoxy moiety.

Primary Route: SₙAr Displacement

This route utilizes commercially available ethyl 2-bromothiazole-4-carboxylate as the electrophile and phenol as the nucleophile.

Reaction Scheme (Graphviz Visualization):

Figure 1: Two-step synthesis via nucleophilic displacement and hydrolysis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-phenoxythiazole-4-carboxylate

-

Reagents: Ethyl 2-bromothiazole-4-carboxylate (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents are critical for SₙAr).

-

Procedure:

-

Charge a round-bottom flask with ethyl 2-bromothiazole-4-carboxylate and phenol in DMF.

-

Add K₂CO₃.

-

Heat the mixture to 80–100°C under nitrogen atmosphere. Monitor by TLC/LCMS (Product mass: ~250 [M+H]⁺ for ethyl ester).

-

Note: The reaction typically completes in 4–12 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Step 2: Hydrolysis to the Free Acid

-

Reagents: Ethyl 2-phenoxythiazole-4-carboxylate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 3.0 eq).

-

Solvent: THF/Water (3:1 mixture).

-

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH and stir at Room Temperature (RT) for 2–4 hours.

-

Workup: Acidify the reaction mixture to pH ~3 using 1N HCl. The product often precipitates as a solid.

-

Isolation: Filter the solid.[1] If no precipitate forms, extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.

-

Reactivity & Derivatization Logic

Understanding the reactivity profile is crucial for SAR (Structure-Activity Relationship) studies.

Reactivity Diagram (Graphviz Visualization):

Figure 2: Functional sites for chemical modification and SAR expansion.

-

C4-Carboxylic Acid: Readily converted to acid chlorides (SOCl₂) or activated esters (HATU/EDC) for coupling with amines. This is the primary vector for extending the scaffold.

-

C5-Position: The C5 position is relatively electron-rich due to the sulfur atom and the phenoxy donation. It can undergo electrophilic aromatic substitution (e.g., bromination with NBS) to introduce a third diversity point.

-

Ether Linkage: Generally stable to hydrolysis under physiological conditions, making it a robust linker for drug candidates.

Biological Context & Applications

This scaffold appears in several high-value therapeutic classes.

-

Xanthine Oxidase (XO) Inhibitors:

-

Analogues of Febuxostat (which contains a thiazole-4-carboxylic acid core) utilize the 2-position for hydrophobic interactions. The 2-phenoxy group provides a bulky, lipophilic anchor similar to the isobutoxy or aryl groups found in potent XO inhibitors [2].

-

Mechanism:[2][3] The carboxylate binds to the molybdenum center or adjacent residues in the XO active site.

-

-

HIF-PH Inhibitors:

-

Used to treat anemia. The carboxylic acid mimics the 2-oxoglutarate co-substrate, chelating the active site iron. The phenoxy-thiazole tail extends into the hydrophobic pocket of the prolyl hydroxylase enzyme.

-

-

Orexin Receptor Antagonists:

-

The methyl ester of 2-phenoxythiazole-4-carboxylic acid is cited as an intermediate in the synthesis of lactam derivatives for orexin receptor modulation [3].

-

Analytical Characterization

To validate the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , look for these key signals:

-

¹H NMR (DMSO-d₆):

-

Acid Proton: Broad singlet at δ 12.0–13.5 ppm.

-

Thiazole C5-H: Singlet typically around δ 7.8–8.2 ppm.

-

Phenoxy Group: Multiplets in the aromatic region (δ 7.1–7.5 ppm).

-

-

LC-MS:

-

ESI (+): [M+H]⁺ peak at ~222.

-

ESI (-): [M-H]⁻ peak at ~220 (more sensitive for carboxylic acids).

-

References

-

PubChem. 2-Phenyl-4-carboxythiazole (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Zhang, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]

-

Aissaoui, H., et al. (2016). Lactam derivatives useful as orexin receptor antagonists. US Patent US9242970B2.[5] Available at:

-

Thieme Chemistry. Science of Synthesis: Thiazoles.[6][7] Thieme Connect. Available at: [Link]

Sources

- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US9242970B2 - Lactam derivatives useful as orexin receptor antagonists - Google Patents [patents.google.com]

- 6. Synthesis of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Technical Guide: Synthesis Pathways for 2-Phenoxy-1,3-thiazole-4-carboxylic Acid

The following technical guide details the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often associated with Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metabolic disease targets.

) and Hantzsch Cyclization[1]Executive Summary & Strategic Analysis

The 2-phenoxy-1,3-thiazole-4-carboxylic acid moiety presents a unique synthetic challenge due to the electronic requirements of the thiazole ring. While de novo construction (Hantzsch synthesis) is possible, it often suffers from poor atom economy and the instability of O-aryl thiocarbamate precursors.[1]

Consequently, the industry-standard approach leverages the electrophilic nature of the C2 position in 1,3-thiazoles.[1] By utilizing ethyl 2-bromo-1,3-thiazole-4-carboxylate as a "soft" electrophile, we can execute a highly regioselective Nucleophilic Aromatic Substitution (

Retrosynthetic Logic

The retrosynthetic analysis reveals two distinct disconnections:

-

Path A (

- Preferred): Disconnection at the C2–O bond, leading to a 2-halothiazole and phenol.[1] -

Path B (Cyclization): Disconnection at the N3–C4 and S1–C2 bonds, leading to O-phenyl thiocarbamate and ethyl bromopyruvate.[1]

Figure 1: Retrosynthetic analysis comparing the S_NAr displacement route (Path A) against the Hantzsch cyclization (Path B).[1]

Primary Pathway: Nucleophilic Aromatic Substitution ( )[1][2][3]

This protocol relies on the activation of the C2 position by the adjacent nitrogen atom and the electron-withdrawing ester group at C4.[1] The reaction proceeds via a Meisenheimer-like transition state, where the negative charge is delocalized onto the ring nitrogen.[1]

Mechanism of Action

The base (typically

Figure 2: Step-wise mechanism for the S_NAr displacement of 2-bromothiazole by phenoxide.

Experimental Protocol

Step 1: Coupling (Synthesis of Ethyl 2-phenoxythiazole-4-carboxylate)

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with Ethyl 2-bromothiazole-4-carboxylate (e.g., 10.0 g, 42.4 mmol) and Phenol (4.4 g, 46.6 mmol) in anhydrous DMF (100 mL).

-

Add

(11.7 g, 84.8 mmol) in a single portion. -

Heat the mixture to 80–90°C under an inert atmosphere (

) for 4–6 hours. Note: Monitor by TLC (20% EtOAc/Hexanes) or HPLC.[1][2] -

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL). The product often precipitates as a solid.[1][2]

-

Collect the solid by filtration.[1][3] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

, and concentrate.[1] -

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, Hexane/EtOAc gradient).[1]

-

Step 2: Hydrolysis (Formation of Free Acid) [1][2]

-

Reagents:

-

Procedure:

-

Dissolve the ester (1.0 equiv) in THF/Water (3:1 ratio, 0.2 M concentration).[1]

-

Add

(2.5 equiv).[1][2] -

Stir at ambient temperature for 2–4 hours. Note: Heating to 40°C may be required if the ester is sterically hindered, though usually not necessary for this substrate.[1]

-

Workup: Acidify the reaction mixture to pH ~2–3 using 1N HCl.

-

The carboxylic acid product will precipitate.[1][2][3] Filter the white solid, wash with cold water, and dry under vacuum at 45°C.[1]

-

Optimization Data

| Parameter | Condition A | Condition B (Optimized) | Condition C |

| Solvent | Acetonitrile | DMF | Toluene |

| Base | NaH | ||

| Temperature | Reflux (82°C) | 90°C | 110°C |

| Yield (Step 1) | 45% | 88% | 72% |

| Impurity Profile | Unreacted SM | Clean | Polymerization |

Alternative Pathway: Hantzsch Thiazole Synthesis[1]

While less efficient for phenoxy derivatives, the Hantzsch synthesis is valuable if the 2-bromo precursor is unavailable.[1]

-

Concept: Condensation of O-phenyl thiocarbamate with ethyl bromopyruvate.[1]

-

Limitation: O-Aryl thiocarbamates are less nucleophilic than their thiourea counterparts, often requiring higher temperatures which can lead to decomposition of the bromopyruvate.[1]

-

Key Reference: This method is generally reserved for 2-alkyl or 2-amino thiazoles. For 2-phenoxy variants, the

route (Section 2) is universally preferred in industrial settings.[1]

References

-

Preparation of 4-(3-butynyl)aminopyrimidine derivatives. (2011). World Intellectual Property Organization.[1][2] Patent WO2011007839A1.[1][2] (Describes the synthesis of 4-bromo-2-phenoxythiazole via reaction of 2,4-dibromothiazole with phenol and K2CO3). Link

-

Optimization of ether and aniline based inhibitors of lactate dehydrogenase. (2017). National Institutes of Health (PMC).[1][2] (Details the installation of thiazole moieties via SNAr reaction using ethyl 2-bromothiazole-4-carboxylate). Link

-

Ethyl 2-bromothiazole-4-carboxylate. (Commercial Intermediate Data). Sigma-Aldrich.[4] (Physical properties and safety data for the key starting material). Link

-

Nucleophilic Aromatic Substitution (SNAr). Chemistry LibreTexts. (Foundational theory on the activation of heterocyclic rings for nucleophilic attack).[1][2] Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. WO2011007839A1 - 4-(3-butynyl)aminopyrimidine derivatives as pest control agents for agricultural and horticultural use - Google Patents [patents.google.com]

- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 4. 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid DiscoveryCPR 24044-07-3 [sigmaaldrich.com]

Biological activity screening of 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives

Executive Summary & Pharmacophore Rationale

This technical guide provides a structured framework for the biological activity screening of 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives . This scaffold represents a strategic bioisosteric modification of the 2-phenylthiazole class (e.g., Febuxostat), leveraging the ether linkage to alter lipophilicity, rotational freedom, and metabolic stability.

Why this Scaffold?

-

Xanthine Oxidase (XO) Inhibition: The 2-substituted thiazole-4-carboxylic acid motif is a validated pharmacophore for non-purine XO inhibitors, essential for treating hyperuricemia and gout. The phenoxy group offers a distinct hydrophobic interaction profile compared to the rigid phenyl ring of Febuxostat.

-

Anticancer Potential: Thiazole-4-carboxylates frequently exhibit cytotoxicity against solid tumors (MCF-7, HCT-116) by interfering with DNA synthesis or tubulin polymerization.

-

Lipophilic Tuning: The ether oxygen acts as a hydrogen bond acceptor while the phenoxy ring allows for extensive substitution (halogens, alkyls) to tune LogP without significantly increasing molecular weight.

Chemical Synthesis Module: The "Make" Phase

Before screening, a robust synthesis pipeline is required to generate a library of derivatives. The most reliable route utilizes Nucleophilic Aromatic Substitution (

Protocol: General Synthesis of 2-Phenoxythiazole-4-carboxylates

Reaction Logic: The C-2 position of the thiazole ring is electrophilic due to the electron-withdrawing nitrogen and sulfur. A 2-bromo or 2-chloro substituent can be displaced by a phenoxide anion.

Step 1: Nucleophilic Displacement (

-

Reagents:

-

Procedure:

-

Dissolve the phenol in DMF under

atmosphere. -

Add

and stir at RT for 30 min to generate the phenoxide. -

Add Ethyl 2-bromothiazole-4-carboxylate dropwise.

-

Heat to 80–100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water. If solid precipitates, filter and wash.[3] If oil, extract with EtOAc, wash with brine, dry over

.

-

Step 2: Ester Hydrolysis

-

Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

-

Procedure: Stir at RT for 2–4 hours until the ester spot disappears. Acidify with 1M HCl to pH 3–4 to precipitate the free carboxylic acid. Recrystallize from Ethanol/Water.

Biological Screening Architecture

The screening workflow is designed as a funnel: High-Throughput Enzymatic Screen (Primary)

Caption: The biological screening cascade filters compounds from enzymatic potency to cellular selectivity.

Module A: Primary Screen – Xanthine Oxidase (XO) Inhibition

Rationale: This is the most mechanistically relevant target for this scaffold. The carboxylic acid binds to the Molybdenum center of XO, while the phenoxy group occupies the hydrophobic pocket.

Protocol:

-

Assay Principle: Measure the oxidative conversion of Xanthine to Uric Acid by monitoring absorbance increase at 290 nm .

-

Reagents:

-

Enzyme: Xanthine Oxidase (bovine milk), 0.05 units/mL in phosphate buffer (pH 7.5).

-

Substrate: Xanthine (50 µM final concentration).

-

Positive Control: Allopurinol or Febuxostat.

-

-

Procedure:

-

Incubation: Mix 10 µL of test compound (in DMSO) with 140 µL of enzyme solution. Incubate at 25°C for 10 min.

-

Initiation: Add 100 µL of Xanthine substrate solution.

-

Measurement: Kinetic read at 290 nm every 30 seconds for 10 minutes using a UV-Vis microplate reader.

-

-

Data Analysis:

-

Calculate initial velocity (

). - .

-

Determine

using non-linear regression (GraphPad Prism).

-

Module B: Secondary Screen – Anticancer Cytotoxicity

Rationale: To assess if the compounds possess antiproliferative activity (common in thiazoles) and to rule out general toxicity (safety profile).

Protocol (MTT Assay):

-

Cell Lines:

-

Cancer: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).

-

Normal (Control): HEK293 or HFF-1 (Fibroblasts).

-

-

Procedure:

-

Seed cells (

cells/well) in 96-well plates and incubate for 24h. -

Treat with graded concentrations of derivatives (0.1 – 100 µM) for 48h.

-

Add MTT reagent (5 mg/mL), incubate for 4h.

-

Dissolve formazan crystals in DMSO and read absorbance at 570 nm .

-

-

Key Metric: Selectivity Index (SI) =

. An SI > 5 indicates a therapeutic window.

Module C: Tertiary Screen – Antimicrobial Spectrum

Rationale: Thiazoles are historically significant antimicrobials. This screen adds value by identifying dual-action compounds.

Protocol (Broth Microdilution):

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Method: CLSI guidelines.

-

Serial dilution of compounds in Mueller-Hinton broth.

-

Inoculate with

CFU/mL. -

Incubate at 37°C for 18–24h.

-

-

Endpoint: Minimum Inhibitory Concentration (MIC) – the lowest concentration with no visible growth.

Data Presentation & Analysis

Summarize screening results in a comparative table to facilitate SAR (Structure-Activity Relationship) analysis.

| Compound ID | R-Group (Phenoxy) | XO IC50 (µM) | MCF-7 IC50 (µM) | S. aureus MIC (µg/mL) | LogP (Calc) |

| TP-01 | H (Unsubstituted) | 5.2 | >50 | 64 | 2.1 |

| TP-02 | 4-Fluoro | 1.8 | 25 | 32 | 2.3 |

| TP-03 | 4-Nitro | 0.4 | 12 | 16 | 2.4 |

| TP-04 | 3,5-Dimethyl | 8.5 | >50 | >128 | 3.1 |

| Control | Febuxostat | 0.05 | N/A | N/A | 3.4 |

SAR Interpretation Guide:

-

Electron Withdrawing Groups (EWG): Substituents like

or -

Steric Bulk: Large groups at the ortho-position of the phenoxy ring may cause steric clash within the enzyme pocket, reducing potency (compare TP-04 vs TP-01).

References

-

Xanthine Oxidase Inhibition: Song, Y. et al. "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. Link

-

Thiazole Synthesis: Pokhodylo, N. et al. "Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids." Biopolymers and Cell, 2021.[4] (Describes analogous carboxylic acid fragment synthesis). Link

-

Anticancer Screening: Aliabadi, A. et al. "Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents." European Journal of Medicinal Chemistry, 2010. Link

-

Precursor Availability: PubChem Compound Summary for Ethyl 2-bromothiazole-4-carboxylate (CAS 100367-77-9).[1] Link

-

General Thiazole Bioactivity: Petrou, A. et al. "Thiazole derivatives in medicinal chemistry: Recent advancements." Journal of Molecular Structure, 2022.[5] Link

Sources

- 1. CAS 100367-77-9: Ethyl 2-bromothiazole-4-carboxylate [cymitquimica.com]

- 2. 454610010 [thermofisher.com]

- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Potential therapeutic targets of 2-phenoxy-1,3-thiazole-4-carboxylic acid

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a privileged chemotype in medicinal chemistry, distinguished by its ability to interact with key metabolic enzymes. While often utilized as a building block, its specific substitution pattern—combining a lipophilic phenoxy ether at the C2 position with a polar carboxylic acid at C4—creates a unique pharmacophore that mimics catalytic substrates of acyl-CoA carboxylases and purine oxidases.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its two most validated targets: Acetyl-CoA Carboxylase 2 (ACC2) and Xanthine Oxidase (XO) .

Executive Summary: The Metabolic Pharmacophore

The 2-phenoxy-1,3-thiazole-4-carboxylic acid motif functions as a bioisostere for metabolic intermediates .

-

Lipophilic Domain (2-Phenoxy): Provides hydrophobic anchoring into allosteric pockets, crucial for isoform selectivity (e.g., distinguishing ACC2 from ACC1).

-

Electronic Bridge (Thiazole): Acts as a rigid spacer that orients the terminal acid.

-

Polar Warhead (4-COOH): Mimics the phosphate group of nucleotides or the carboxylate of metabolic substrates, forming salt bridges with active site residues (often Arginine or Lysine).

Primary Therapeutic Target: Acetyl-CoA Carboxylase 2 (ACC2)

Therapeutic Area: Obesity, Type 2 Diabetes, Metabolic Syndrome.

Mechanism of Action

ACC2 is a mitochondrial enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1) , the rate-limiting transporter of fatty acids into the mitochondria.

-

Inhibition Logic: By inhibiting ACC2, cellular malonyl-CoA levels drop.

-

Result: CPT-1 is disinhibited

Increased mitochondrial fatty acid uptake -

Therapeutic Outcome: Reduction in visceral fat and improved insulin sensitivity without affecting fatty acid synthesis (which is controlled by the cytosolic isoform, ACC1).

Structure-Activity Relationship (SAR)

Research indicates that the 2-phenoxy substitution is critical for isoform selectivity .

-

Selectivity: The hydrophobic phenoxy group exploits a specific pocket in the ACC2 dimerization domain that is less accessible in ACC1.

-

Potency: Derivatives of 2-phenoxy-1,3-thiazole-4-carboxylic acid have demonstrated IC

values in the low nanomolar range (9–20 nM) against human ACC2.

Pathway Visualization

Figure 1: Mechanism of ACC2 inhibition leading to enhanced fatty acid oxidation.

Secondary Therapeutic Target: Xanthine Oxidase (XO)

Therapeutic Area: Gout, Hyperuricemia.

Mechanism of Action

Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold is a structural analog of Febuxostat , a non-purine XO inhibitor.

-

Binding Mode: The thiazole ring π-stacks with phenylalanine residues in the solvent channel leading to the molybdenum cofactor (Mo-co) active site.

-

The "Phenoxy" Advantage: The ether linkage provides rotational flexibility, allowing the phenyl ring to occupy the hydrophobic pocket more efficiently than rigid biphenyl analogs.

Comparative Data: Scaffold Potency

| Compound Class | Scaffold Core | Target | Primary Indication | Potency (IC |

| Febuxostat | 2-Arylthiazole-4-COOH | Xanthine Oxidase | Gout | ~1 nM |

| Phenoxy-Thiazole | 2-Phenoxythiazole-4-COOH | ACC2 | Obesity | 9-20 nM |

| Phenoxy-Thiazole | 2-Phenoxythiazole-4-COOH | Xanthine Oxidase | Hyperuricemia | ~50 nM |

Experimental Validation Framework

To validate this scaffold in your own research, use the following self-validating protocols.

Protocol A: Synthesis via Hantzsch Condensation

The most reliable route to generate 2-phenoxy-1,3-thiazole-4-carboxylic acid derivatives.

-

Reagents:

-

A: O-Phenyl thiocarbamate (generated from phenol + thiophosgene/ammonia).

-

B: Ethyl bromopyruvate (provides the C4-carboxylate and thiazole backbone).

-

-

Workflow:

-

Dissolve Reagent A (1.0 eq) in Ethanol.

-

Add Reagent B (1.1 eq) dropwise at 0°C.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Cyclization: The sulfur attacks the

-carbon, followed by condensation to form the thiazole ring. -

Hydrolysis: Treat the resulting ester with LiOH (THF/Water) to yield the free acid.

-

-

Quality Control:

-

1H NMR (DMSO-d6): Look for the thiazole singlet proton at

~8.4 ppm.

-

Protocol B: ACC2 Inhibition Assay (Malonyl-CoA Quantification)

-

Objective: Measure reduction in ACC2 activity.

-

System: Recombinant human ACC2 (expressed in Baculovirus).

-

Substrate: [14C]-Sodium Bicarbonate + Acetyl-CoA.

-

Steps:

-

Incubate enzyme with test compound (2-phenoxy-1,3-thiazole-4-COOH) for 15 min at 37°C.

-

Initiate reaction with ATP and Substrates.

-

Quench with 10% HCl.

-

Dry down samples to remove unreacted

CO -

Count acid-stable

C (Malonyl-CoA) via liquid scintillation.

-

-

Validation: Z' factor must be > 0.5. Reference inhibitor: CP-640186.

Synthesis & Screening Workflow

Figure 2: Hantzsch synthesis workflow for generating the target scaffold.

References

-

Gu, W. et al. (2007). "Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents." Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965. Link

-

Song, Y. et al. (2019). "Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(4), 525-528. Link

-

White, R. H. (1990).[1] "Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material."[1] Experientia, 46(3), 274-276.[1] Link

-

Gong, Y. et al. (2013). "Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives." Chemical Papers, 67, 1-10. Link

Sources

Mechanism of action of 2-phenoxy-1,3-thiazole-4-carboxylic acid in biological systems

This technical guide details the mechanism of action (MoA) of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a bioactive small molecule acting as a privileged scaffold in metabolic regulation.

While the thiazole-4-carboxylic acid core is ubiquitous in medicinal chemistry (found in drugs like Febuxostat), the specific 2-phenoxy substitution directs its pharmacology toward two distinct metabolic checkpoints: Acetyl-CoA Carboxylase 2 (ACC2) inhibition (primary lipid metabolism target) and Xanthine Oxidase (XO) inhibition (secondary purine metabolism target).

Executive Summary

Compound Class: Thiazole-4-carboxylic acid derivative.[1][2][3][4] Primary Target: Acetyl-CoA Carboxylase 2 (ACC2) – Mitochondrial isoform.[5][6] Secondary Target: Xanthine Oxidoreductase (XOR/XO). Therapeutic Utility: Metabolic Syndrome, Type 2 Diabetes, Hyperuricemia. Key Mechanism: The molecule acts as an allosteric inhibitor of the ACC2 carboxyltransferase (CT) domain, reducing the local pool of malonyl-CoA at the mitochondrial outer membrane. This relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT-1), effectively "unlocking" the mitochondrial gate for fatty acid oxidation (FAO).

Molecular Pharmacology & Binding Kinetics

Primary Mechanism: ACC2 Inhibition

Acetyl-CoA Carboxylase (ACC) exists as two isoforms: ACC1 (cytosolic, lipogenesis) and ACC2 (mitochondrial, oxidation regulation).[6] 2-phenoxy-1,3-thiazole-4-carboxylic acid exhibits selectivity for ACC2 .

-

Binding Site: The compound targets the Carboxyltransferase (CT) domain of the enzyme, specifically at the dimer interface.[5]

-

Mode of Inhibition: Non-competitive/Allosteric. By binding to the CT domain, it prevents the transfer of the carboxyl group from biotin to acetyl-CoA.

-

Structural Determinants:

-

The carboxylic acid moiety mimics the phosphate group of the natural ligand or interacts with Arg/Lys residues in the active site (e.g., Arg2130 in human ACC2).

-

The 2-phenoxy group occupies a hydrophobic pocket adjacent to the active site, providing isoform selectivity over ACC1.

-

The thiazole ring acts as a rigid linker, orienting the phenoxy tail and the acidic head group for optimal binding entropy.

-

The Malonyl-CoA Switch

The physiological impact is dictated by the "Malonyl-CoA Switch."

-

Basal State: ACC2 converts Acetyl-CoA

Malonyl-CoA at the mitochondrial surface. -

Inhibition: Malonyl-CoA is a potent allosteric inhibitor of CPT-1 . High Malonyl-CoA blocks fatty acid entry into the mitochondria.

-

Drug Action: 2-phenoxy-1,3-thiazole-4-carboxylic acid inhibits ACC2

Malonyl-CoA levels drop. -

Result: CPT-1 is disinhibited

Long-chain fatty acyl-CoAs enter the mitochondrial matrix

Secondary Mechanism: Xanthine Oxidase (XO) Inhibition

Similar to its structural analog Febuxostat , the thiazole-4-carboxylic acid core can obstruct the molybdenum cofactor channel of Xanthine Oxidase.

-

Interaction: The carboxylic acid forms hydrogen bonds with Glu802/Arg880 (bovine XO numbering), while the phenoxy-thiazole core stacks via

- -

Outcome: Inhibition of uric acid production, providing a secondary benefit for metabolic syndrome patients who often suffer from hyperuricemia.

Pathway Visualization

The following diagram illustrates the primary metabolic cascade triggered by the compound.

Figure 1: The ACC2-mediated "Metabolic Switch." The compound reduces Malonyl-CoA, relieving the brake on CPT-1 and restoring fatty acid oxidation.

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following self-validating workflow is recommended.

In Vitro Enzyme Inhibition Assay (ACC2)

Objective: Quantify IC50 against recombinant human ACC2. Method: Coupled Enzyme Assay (ADP-Glo or similar).

-

Reagents: Recombinant hACC2, Acetyl-CoA, ATP, NaHCO3, Test Compound.

-

Reaction:

-

Incubate hACC2 (5 nM) with compound (serial dilution 1 nM - 10 µM) for 15 min at RT.

-

Initiate reaction with substrate mix (ATP, Acetyl-CoA, NaHCO3).

-

Incubate for 60 min at 37°C.

-

-

Detection: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP

ATP -

Validation: Signal is inversely proportional to inhibition. Z' factor must be > 0.5.

Cellular Fatty Acid Oxidation (FAO) Assay

Objective: Confirm functional mitochondrial respiration increase. Method: Seahorse XF Analysis (Mito Stress Test).

-

Cell Line: HepG2 (Liver) or C2C12 (Myoblast).

-

Substrate: Palmitate-BSA conjugate (sole carbon source).

-

Protocol:

-

Seed cells in XF96 microplates.

-

Starve cells in substrate-limited medium (1h).

-

Inject Test Compound (10 µM). Monitor Oxygen Consumption Rate (OCR).

-

Inject Etomoxir (CPT-1 inhibitor) as a specificity control.

-

-

Interpretation: If the compound works via the ACC2/CPT-1 axis, OCR should increase upon compound addition, but this increase must be abolished by Etomoxir.

Experimental Workflow Diagram

Figure 2: Step-wise validation workflow ensuring target specificity and functional relevance.

Data Summary & SAR Insights

The following table summarizes the Structure-Activity Relationship (SAR) data for the thiazole-4-carboxylic acid scaffold, highlighting the importance of the 2-phenoxy substitution.

| Substituent (R) at C-2 | Target Affinity (ACC2 IC50) | Target Selectivity (ACC2 vs ACC1) | Phenotype (FAO) |

| Phenoxy (Parent) | < 50 nM | High (>100x) | Strong Increase |

| Phenyl | ~100 nM | Moderate | Moderate Increase |

| Amino | > 10 µM | Low | No Effect |

| 4-Cl-Phenoxy | < 10 nM | Very High | Strong Increase |

Note: Data derived from consensus SAR trends in thiazole-based ACC inhibitors.

References

-

Clark, R. F., et al. (2007).[7] Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors.[7][8] Bioorganic & Medicinal Chemistry Letters, 17(7), 1961-1965.[7]

-

Tong, L. (2005). Acetyl-coenzyme A carboxylase: crucial metabolic enzyme and attractive target for drug discovery. Cellular and Molecular Life Sciences, 62(16), 1784-1803.

-

Song, J., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 29(4), 525-528.

-

Harwood, H. J. Jr. (2005). Treating the metabolic syndrome: acetyl-CoA carboxylase inhibition.[8] Current Opinion in Investigational Drugs, 6(10), 991-1000.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors: Modulation of isozyme selectivity by incorporation of phenyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2012090219A3 - Thiazole compounds useful as acetyl-coa carboxylase (acc) inhibitors - Google Patents [patents.google.com]

In Silico Modeling of 2-Phenoxy-1,3-Thiazole-4-Carboxylic Acid: A Multiscale Approach

Executive Summary

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, possessing distinct electronic and steric features that make it a versatile pharmacophore. Its utility spans from metabolic regulation (Acetyl-CoA Carboxylase 2 - ACC2 inhibition) to anti-inflammatory pathways (COX-2 inhibition) .[1]

For the computational chemist, this molecule presents specific modeling challenges:

-

Electrostatics: The C4-carboxylic acid is ionized at physiological pH, necessitating precise handling of salt-bridge interactions (e.g., with Arginine/Lysine residues).

-

Conformational Flexibility: The phenoxy ether linkage introduces rotatable degrees of freedom that define the vector between the aromatic tail and the acidic headgroup.

-

Allostery vs. Orthostery: Depending on the target, this scaffold may bind to a catalytic active site (COX-2) or a remote allosteric pocket (ACC2).[1]

This guide provides a rigorous, self-validating protocol for modeling this scaffold, moving from Quantum Mechanical (QM) parameterization to Molecular Dynamics (MD) simulations.[1]

Chemical Space & Ligand Parameterization

Before any docking can occur, the ligand must be rigorously parameterized. Standard force fields often fail to capture the specific conjugation effects of the thiazole-ether linkage.

Protonation State & Geometry Optimization

At pH 7.4, the carboxylic acid (pKa ~3.5–4.0) exists predominantly as the carboxylate anion (COO⁻ ).[1] Modeling the neutral form will lead to false-negative binding energies in targets like COX-2, where the Arg120 salt bridge is critical.

Protocol:

-

QM Optimization: Perform geometry optimization using DFT (B3LYP/6-31G)* to determine the global minimum conformation.[1]

-

Focus: The dihedral angle of the C-O-C ether bond relative to the thiazole plane.

-

-

ESP Charge Calculation: Generate Electrostatic Potential (ESP) charges (e.g., Merz-Kollman) to derive partial charges for the force field.[1]

-

Force Field Generation:

-

AMBER: Use antechamber to generate GAFF2 parameters.

-

CHARMM: Use the CGenFF server for penalty scoring. Reject parameters with penalty scores > 50.

-

Data Table: Physicochemical Profile

| Property | Value (Predicted) | Modeling Implication |

| MW | ~221.2 Da | Fragment-like; suitable for fragment-based growing.[1] |

| LogP | 2.1 – 2.5 | Good membrane permeability; hydrophobic pocket compatible. |

| pKa (COOH) | 3.2 | Must be modeled as deprotonated (COO⁻) for docking. |

| TPSA | ~60 Ų | High oral bioavailability potential.[1] |

| H-Bond Donors | 0 (as anion) | Relies on H-bond accepting and electrostatic interactions.[1] |

Case Study 1: Allosteric Inhibition of ACC2

Target: Acetyl-CoA Carboxylase 2 (ACC2) Relevance: Metabolic diseases (Obesity, Type 2 Diabetes).[1][2] Mechanism: Inhibition of the Biotin Carboxylase (BC) domain dimer interface.[1][2][3]

Target Selection & Preparation

-

PDB ID: 3JRW (Human ACC2 BC domain complexed with Soraphen A).[1]

-

Rationale: Phenoxy-thiazole derivatives are known to bind to the Soraphen A allosteric pocket , disrupting the dimerization required for enzyme activity.

-

Preparation:

Docking Workflow (AutoDock Vina / Glide)

The binding site is a hydrophobic cleft at the dimer interface.

-

Grid Box: Center: x,y,z of Soraphen A ligand. Size: 25 x 25 x 25 Å.

-

Constraints: None required, but "blind docking" is discouraged due to the large surface area of the dimer.

-

Scoring Function: Focus on Lipophilic Efficiency (LipE) . The phenoxy group should bury itself deep in the hydrophobic pocket (interacting with Val/Leu residues), while the thiazole-carboxylate interacts with the solvent-exposed rim.

Case Study 2: COX-2 Selectivity

Target: Cyclooxygenase-2 (COX-2) Relevance: Inflammation and Pain.[1] Mechanism: Orthosteric inhibition via the arachidonic acid channel.

The "Arg120 Gatekeeper" Interaction

In COX-2, the carboxylate of the thiazole is expected to form a salt bridge with Arg120 and a hydrogen bond with Tyr355 . This anchors the molecule.[4] The 2-phenoxy group then extends into the hydrophobic channel.

-

Validation: Reproduce the Meloxicam binding mode first. The RMSD of the re-docked ligand should be < 2.0 Å.

Advanced Protocol: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1] MD is required to verify the stability of the salt bridge and the hydrophobic burial of the phenoxy group.

Simulation Workflow (GROMACS/AMBER)

Step 1: System Setup

-

Protein: AMBER ff14SB force field.

-

Ligand: GAFF2 parameters (from Antechamber) with AM1-BCC charges.

-

Solvation: TIP3P water box, 10 Å buffer.

-

Neutralization: Add Na+ ions to neutralize the system (critical due to the anionic ligand).

Step 2: Minimization & Equilibration

-

Minimization: 5000 steps steepest descent to remove steric clashes.

-

NVT Equilibration: 100 ps, heating to 300 K. Restrain ligand heavy atoms (1000 kJ/mol/nm²).

-

NPT Equilibration: 100 ps, 1 bar pressure. Release restraints gradually.

Step 3: Production Run

-

Time: 50–100 ns.

-

Time Step: 2 fs (constrain H-bonds with LINCS/SHAKE).

-

Ensemble: NPT.

Analysis Metrics

-

RMSD (Root Mean Square Deviation):

-

Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone after equilibration.

-

-

Hydrogen Bond Lifetime:

-

Calculate the % occupancy of the carboxylate...Arg interaction. >60% occupancy indicates a stable salt bridge.

-

-

MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area):

-

Calculate

.[1] -

Target:

kcal/mol for a lead-like compound.

-

Visualizing the Workflow

The following diagram illustrates the integrated computational pipeline for this scaffold.

Caption: Integrated workflow for modeling thiazole-carboxylic acid derivatives, from QM parameterization to MD analysis.

Interaction Schematic

The binding mode relies on a "Head-Tail" distinct interaction profile.

Caption: Schematic of the pharmacophore's binding mode. The anionic head anchors to basic residues, while the tail occupies hydrophobic cavities.

References

-

Cho, Y. S., et al. (2010).[1][6][7] Molecular mechanism for the regulation of human ACC2 through phosphorylation by AMPK. Biochemical and Biophysical Research Communications. Link

-

Clark, R., et al. (2007).[1][8] Phenoxy thiazole derivatives as potent and selective acetyl-CoA carboxylase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Wang, J., et al. (2015).[1] Crystal structure of the 500 kD yeast acetyl-CoA carboxylase holoenzyme dimer. Nature. Link[1]

-

Duggan, K. C., et al. (2011).[1] Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen. Journal of Biological Chemistry. Link

-

Case, D. A., et al. (2005).[1] The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link[1]

Sources

- 1. Target: Acetyl-Coenzyme A carboxylase 2 (CHEMBL5125) - ChEMBL [ebi.ac.uk]

- 2. nimbustx.com [nimbustx.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of the 500 kD yeast acetyl-CoA carboxylase holoenzyme dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of C11-Desmethoxy Soraphen A1α: A Natural Product Analogue That Inhibits Acetyl-CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2012090219A3 - Thiazole compounds useful as acetyl-coa carboxylase (acc) inhibitors - Google Patents [patents.google.com]

The 2-Phenoxythiazole-4-Carboxylic Acid Scaffold: Synthetic Evolution and Pharmacological Utility

The following guide provides an in-depth technical analysis of 2-phenoxy-1,3-thiazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry and agrochemical development.

Executive Summary

2-Phenoxy-1,3-thiazole-4-carboxylic acid represents a specialized subclass of the thiazole heterocycle family. Unlike the ubiquitous 2-aminothiazoles (found in drugs like Dasatinib) or 2-arylthiazoles (Febuxostat), the 2-phenoxy variant introduces a unique ether linkage that alters lipophilicity, metabolic stability, and hydrogen bond acceptor capabilities.

Historically, this scaffold emerged not as a single blockbuster drug, but as a critical "bioisosteric switch" in structure-activity relationship (SAR) studies. It serves as a surrogate for unstable amino-thiazoles or metabolically liable aryl-thiazoles, finding utility in HIF-prolyl hydroxylase (HIF-PH) inhibition , antimycobacterial agents , and auxinic herbicides .

Chemical Origins & Discovery History

The Hantzsch Foundation (1887)

The history of this scaffold is rooted in the Hantzsch Thiazole Synthesis (1887). While Arthur Hantzsch originally synthesized simple alkyl-thiazoles, the adaptation of his method to accommodate oxygen-linked substituents at the C2 position required the development of O-aryl thiocarbamates as precursors.

The Agrochemical Boom (1960s–1980s)

The specific interest in 2-phenoxythiazole-4-carboxylic acid spiked during the "Golden Age" of herbicide discovery. Researchers at companies like Monsanto and Bayer explored thiazole-4-carboxylic acids as mimics of 2,4-D and other auxinic herbicides. The 2-phenoxy group was introduced to mimic the phenoxy-acetic acid core of existing herbicides while leveraging the thiazole ring to improve hydrolytic stability in soil.

The Medicinal Chemistry Renaissance (2000s–Present)

In the modern era, this scaffold gained prominence as a pharmacophore for metabolic enzymes .

-

Xanthine Oxidase Inhibition : As researchers sought non-purine inhibitors for gout (hyperuricemia), the 2-phenoxythiazole core provided a rigid linker that positioned the carboxylic acid to interact with the molybdenum center of the enzyme.

-

HIF Stabilization : In the race to develop oral erythropoiesis-stimulating agents (ESAs), the thiazole-4-carboxylic acid moiety became a standard "anchor" for the 2-oxoglutarate binding pocket of HIF-prolyl hydroxylase.

Synthetic Pathways & Causality

To access this scaffold, chemists employ two primary strategies. The choice depends on the availability of starting materials and the diversity required at the phenoxy ring.

Method A: The Modified Hantzsch Cyclization (De Novo Synthesis)

-

Logic : This is the classical approach, best for large-scale preparation of the parent scaffold. It builds the thiazole ring around the sulfur atom of the thiocarbamate.

-

Mechanism : S-alkylation of the thiocarbamate by the

-haloketo ester, followed by cyclodehydration.

Method B: Displacement (Convergent Synthesis)[1]

-

Logic : Preferred for SAR exploration (Combinatorial Chemistry). It allows late-stage introduction of diverse phenol groups onto a pre-formed thiazole core.

-

Mechanism : Nucleophilic aromatic substitution on an electron-deficient 2-chlorothiazole.

Visualization: Synthetic Decision Tree

Figure 1: Convergent synthetic pathways to the 2-phenoxythiazole-4-carboxylic acid core.

Experimental Protocols

Protocol 1: Synthesis via Displacement

This protocol is recommended for research labs requiring high purity and the ability to vary the phenoxy substituent.

Reagents:

-

Ethyl 2-chlorothiazole-4-carboxylate (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

DMF (Dimethylformamide, anhydrous)

Step-by-Step Methodology:

-

Preparation : Charge a round-bottom flask with phenol (1.1 eq) and anhydrous DMF (0.5 M concentration relative to substrate).

-

Deprotonation : Add

(2.0 eq) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide in situ. Note: Gas evolution ( -

Addition : Add ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) dropwise or in small portions.

-

Reaction : Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the chlorothiazole (

) should disappear, replaced by a lower -

Workup : Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product usually precipitates as a solid.

-

If solid: Filter, wash with water, and dry.[1]

-

If oil: Extract with Ethyl Acetate (3x), wash organics with Brine, dry over

, and concentrate.

-

-

Hydrolysis (To Acid) : Dissolve the ester in THF:MeOH:Water (2:1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 2. Filter the white precipitate.

Validation Criteria:

-

1H NMR (DMSO-d6) : Look for the thiazole singlet (

ppm) and the disappearance of the ethyl ester quartet/triplet upon hydrolysis. -

Yield : Typical yields for this step are 75–85%.

Pharmacological Significance & SAR

The 2-phenoxythiazole-4-carboxylic acid core acts as a bioisostere for several common motifs. Its utility is driven by specific physicochemical properties:

| Property | 2-Phenoxythiazole Core | vs. 2-Aminothiazole | vs. 2-Phenylthiazole |

| Lipophilicity (cLogP) | Moderate (2.5 - 3.5) | Low (Polar) | High (Lipophilic) |

| H-Bonding | Acceptor (Ether O, Thiazole N) | Donor/Acceptor (NH2) | None |

| Metabolic Stability | High (Ether linkage is stable) | Low (N-oxidation/glucuronidation) | Moderate (CYP oxidation) |

| Toxicity Risk | Low | High (Aniline metabolite risk) | Low |

Key Biological Targets[4]

-

HIF-Prolyl Hydroxylase (HIF-PH) : The carboxylic acid binds to the active site Iron (Fe2+), mimicking 2-oxoglutarate. The phenoxy group extends into the hydrophobic pocket, providing potency and selectivity over other 2-OG oxygenases.

-

Anti-Tuberculosis (M. tb) : Derivatives of this acid inhibit InhA or EthR , critical enzymes in mycobacterial cell wall synthesis. The 2-phenoxy group aids in penetrating the waxy mycobacterial cell wall.

Visualization: Pharmacophore Map

Figure 2: Pharmacophore mapping of the 2-phenoxythiazole-4-carboxylic acid interactions.

References

-

Discovery of Thiazole-4-Carboxylic Acid Scaffolds

- Title: Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.

- Source: Bioorganic & Medicinal Chemistry Letters, 2019.

-

URL: [Link]

-

Synthesis Methodology (Hantzsch & Displacement)

- Title: Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid deriv

- Source: PLOS ONE, 2013.

-

URL: [Link]

-

Agrochemical Applications

-

Pharmacological Profiling (Analgesic/Anti-inflammatory)

Sources

Derivatization strategies for 2-phenoxy-1,3-thiazole-4-carboxylic acid

A Modular Approach to Bioactive Scaffolds

Executive Summary

The 2-phenoxy-1,3-thiazole-4-carboxylic acid scaffold represents a privileged pharmacophore in modern drug discovery, offering a unique balance of lipophilicity (via the phenoxy "tail") and polar reactivity (via the carboxylate "head"). Unlike its 2-amino counterparts, which are often plagued by metabolic instability (e.g., glucuronidation) or promiscuous binding, the 2-phenoxy ether linkage provides enhanced metabolic stability while maintaining the aromatic character required for

This guide outlines three distinct derivatization vectors for this scaffold, moving beyond standard amide coupling to include late-stage C-H activation and bioisostere installation. It is designed for medicinal chemists seeking to expand Structure-Activity Relationships (SAR) efficiently.

Structural Analysis & Reactivity Hotspots[1]

To design effective derivatization strategies, one must first understand the electronic push-pull systems within the molecule.

-

C4-Carboxylate (The Primary Vector): This is the most accessible handle. The electron-withdrawing nature of the carboxylate stabilizes the ring but also deactivates it towards electrophilic attack.

-

C5-Position (The Nucleophilic Vector): Despite the C4-EWG, the sulfur atom's lone pair donates electron density into the ring, making C5 the most nucleophilic carbon on the heteroaromatic core. This allows for regioselective electrophilic substitution or metal-catalyzed C-H activation.

-

C2-Phenoxy Group (The Lipophilic Anchor): The ether oxygen acts as a resonance donor to the thiazole C2. However, the C2 position is also activated for Nucleophilic Aromatic Substitution (

) if the phenoxy group needs to be swapped for an amine or thiol, particularly when the ring is electron-deficient.

Visualization: Reactivity Map

Figure 1: Reactivity map highlighting the three primary vectors for chemical modification.

Vector 1: The C4-Carboxylate (Amidation & Bioisosteres)

While amide coupling is routine, the thiazole-4-carboxylic acid can be prone to decarboxylation under extremely high temperatures or harsh acidic conditions. Therefore, mild, high-efficiency coupling agents are preferred.[1] Furthermore, converting the acid to a 1,2,4-oxadiazole is a powerful strategy to improve metabolic stability and membrane permeability.[1]

Protocol A: High-Efficiency Amidation (HATU Method)

Rationale: HATU is chosen over EDC/HOBt to ensure rapid conversion and minimize potential side reactions involving the thiazole sulfur.

Reagents:

-

Substrate: 2-phenoxy-1,3-thiazole-4-carboxylic acid (1.0 equiv)

-

Amine:

(1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under

atmosphere. -

Add DIPEA (3.0 mmol) and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.

-

Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

-

Add the amine (1.1 mmol).

-

Stir at RT for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: One-Pot 1,2,4-Oxadiazole Synthesis

Rationale: 1,2,4-Oxadiazoles are classic bioisosteres for amides and esters, offering improved hydrolytic stability.[1] This protocol avoids the isolation of the sensitive acyl chloride intermediate.

Reagents:

-

Substrate: 2-phenoxy-1,3-thiazole-4-carboxylic acid

-

Reagent: Amidoxime (

)[1] -

Coupling: CDI (1.1 equiv) or T3P (50% in EtOAc)

-

Solvent: Dioxane or DMF

Step-by-Step:

-

Dissolve the acid (1.0 equiv) in Dioxane.

-

Add CDI (1.1 equiv) and stir at RT for 1 hour to activate the acid (gas evolution of

will occur). -

Add the amidoxime (1.1 equiv).

-

Heat the reaction to 100°C for 12–16 hours. The initial O-acyl amidoxime intermediate will cyclize thermally.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.[1]

-

Purification: Recrystallization or silica gel chromatography.

Vector 2: The C5-Hydrogen (Direct C-H Arylation)

Traditional methods to functionalize the C5 position involve bromination (NBS) followed by Suzuki coupling. However, modern C-H activation allows for the direct coupling of the thiazole core with aryl halides, saving two synthetic steps and reducing waste.[1]

Protocol C: Pd-Catalyzed C-H Arylation

Rationale: The C5 position of thiazoles is electron-rich enough to undergo concerted metallation-deprotonation (CMD) pathways. The use of pivalic acid is critical as a proton shuttle.

Reagents:

-

Substrate: 2-phenoxy-1,3-thiazole-4-carboxylic acid ester (Protect the acid as an ester first, e.g., methyl ester).

-

Coupling Partner: Aryl Bromide (

) -

Catalyst:

(5 mol%)[1] -

Ligand:

or -

Base:

or -

Additive: Pivalic Acid (30 mol%)[1]

-

Solvent: Toluene or Xylene

Step-by-Step:

-

In a sealed tube, combine the thiazole ester (1.0 equiv), Aryl Bromide (1.2 equiv),

(0.05 equiv), Base (2.0 equiv), and Pivalic Acid (0.3 equiv).[1] -

Add anhydrous Toluene (0.2 M concentration).

-

Degas the solvent by bubbling

for 10 minutes. -

Seal the tube and heat to 110–120°C for 16 hours.

-

Workup: Filter through a celite pad to remove inorganic salts. Wash with EtOAc.

-

Hydrolysis: Treat the crude ester with LiOH in THF/Water to reveal the C5-arylated free acid.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 2: Divergent synthetic workflow for library generation.

Data Summary: Comparison of Methods

| Strategy | Target Vector | Key Reagents | Advantages | Limitations |

| Amide Coupling | C4-COOH | HATU, DIPEA | High yield, broad scope, mild conditions. | Amide bond can be metabolically labile. |

| Oxadiazole Formation | C4-COOH | CDI, Amidoxime | Bioisosteric replacement, rigidifies structure.[1] | Requires high heat (100°C+), limited by amidoxime availability.[1] |

| C-H Arylation | C5-H | Pd(OAc)₂, PivOH | Step economy (no halogenation needed), access to novel IP space.[1] | Requires ester protection first; sensitive to steric bulk on Ar-Br. |

| C2-Phenoxy | Phenol/Amine, Base | Allows "Scaffold Hopping" (swapping phenoxy for amino).[1] | Requires harsh conditions if the ring isn't sufficiently activated. |

References

-

Thiazole Synthesis & Reactivity

-

Amide Coupling Protocols

-

HATU Efficiency: Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society.

-

-

C-H Activation Strategies

-

Pd-Catalyzed Arylation of Thiazoles: Gottumukkala, A. L., et al. (2012).[1] "Pd-catalyzed C–H bond functionalization of thiazoles". Green Chemistry.

-

Mechanistic Insight (CMD Pathway): Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle". Journal of the American Chemical Society.

-

-

Bioisosteres (1,2,4-Oxadiazoles)

-

Synthesis from Carboxylic Acids: Poulain, C., et al. (2001).[1] "Parallel synthesis of 1,2,4-oxadiazoles from carboxylic acids using an improved, uronium-based, activation". Tetrahedron Letters.

-

-

Biological Relevance

-

Thiazole Carboxylic Acids in Drug Design: Bekhit, A. A., et al. (2015).[1] "Thiazole moiety in pharmaceutical scaffolds". European Journal of Medicinal Chemistry.

-

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The thiazole moiety is a key structural feature in numerous pharmacologically active agents.[1] This guide details a robust two-step synthetic pathway, beginning with the foundational Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a standard saponification to yield the final carboxylic acid. The protocol is designed for practical laboratory application, with in-depth explanations for procedural choices, safety considerations, and methods for purification and characterization.

Introduction and Synthetic Strategy

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide range of approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for novel therapeutic agents. This document outlines a reliable synthesis for 2-phenoxy-1,3-thiazole-4-carboxylic acid, structured to be accessible for researchers with a foundational knowledge of organic synthesis.

The synthesis is accomplished via a two-part sequence:

-

Part A: Hantzsch Thiazole Synthesis. This classic condensation reaction involves the reaction of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (2-phenoxythioacetamide) to form the ethyl ester of the target molecule.[2] This method is renowned for its efficiency and reliability in forming the thiazole ring.[3]

-

Part B: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions using sodium hydroxide. A subsequent acidic workup protonates the carboxylate salt, precipitating the final 2-phenoxy-1,3-thiazole-4-carboxylic acid product.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with the formation of the ester intermediate, which is then converted to the final carboxylic acid.

Caption: Overall workflow for the synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid.

Preliminary Step: Synthesis of 2-Phenoxythioacetamide

The thioamide starting material is not as commonly available as its amide counterpart, 2-phenoxyacetamide. It can be efficiently synthesized using Lawesson's reagent, a mild and effective thionating agent.[4]

Principle: Lawesson's reagent facilitates the conversion of a carbonyl oxygen to a thiocarbonyl sulfur. The reaction proceeds through a cycloaddition mechanism to form a transient four-membered thiaoxaphosphetane intermediate, which then rearranges to yield the desired thioamide.[5]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Purpose |

| 2-Phenoxyacetamide | 151.16 | 1.0 | Starting Material |

| Lawesson's Reagent | 404.47 | 0.5 - 0.6 | Thionating Agent |

| Anhydrous Toluene | 92.14 | - | Reaction Solvent |

| Ethyl Acetate | 88.11 | - | Extraction Solvent |

| Saturated NaHCO₃ (aq) | - | - | Aqueous Wash |

| Brine | - | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | Drying Agent |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-phenoxyacetamide (1.0 eq) and Lawesson's reagent (0.55 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of amide).

-

Heating: Heat the mixture to reflux (approx. 110°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed. Reaction times can vary but are typically in the range of 2-6 hours.[5]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude thioamide can often be used directly in the next step. If necessary, purify by column chromatography on silica gel or by recrystallization.

Safety Note: The reaction can generate hydrogen sulfide (H₂S), a toxic and foul-smelling gas. This procedure must be performed in a well-ventilated fume hood.[5]

Part A: Synthesis of Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate

Principle: This step utilizes the Hantzsch thiazole synthesis. The reaction begins with the nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of ethyl bromopyruvate. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and a final dehydration step to form the aromatic thiazole ring.[1]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Purpose |

| 2-Phenoxythioacetamide | 167.23 | 1.0 | Thioamide Substrate |

| Ethyl Bromopyruvate | 195.03 | 1.0 - 1.1 | α-Haloketone Substrate |

| Ethanol (200 proof) | 46.07 | - | Reaction Solvent |

| Saturated NaHCO₃ (aq) | - | - | Neutralizing Agent |

Step-by-Step Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenoxythioacetamide (1.0 eq).

-

Dissolution: Add ethanol to dissolve the thioamide completely (approx. 10 mL per gram).

-

Addition of Bromopyruvate: Slowly add ethyl bromopyruvate (1.05 eq) to the solution at room temperature. An initial exotherm may be observed.

-

Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours.[3]

-

Monitoring: Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

-

Workup:

-

Cool the mixture to room temperature.

-

Slowly add saturated aqueous sodium bicarbonate solution while stirring until the solution is neutral (pH ~7-8). This step neutralizes the HBr byproduct.

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid thoroughly with water and allow it to air dry.[3]

-

If no precipitate forms, pour the mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure ester.

Part B: Synthesis of 2-phenoxy-1,3-thiazole-4-carboxylic acid

Principle: This transformation is a saponification, or base-catalyzed hydrolysis, of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The tetrahedral intermediate collapses, expelling an ethoxide ion. An irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide yields the highly stable carboxylate salt.[6] In the final workup step, the addition of a strong acid protonates the carboxylate to give the final, neutral carboxylic acid product, which is typically insoluble in the acidic aqueous medium.[7]

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. / Conc. | Purpose |

| Ethyl 2-phenoxy-1,3-thiazole-4-carboxylate | 263.29 | 1.0 | Starting Ester |

| Sodium Hydroxide (NaOH) | 40.00 | 2.0 - 3.0 | Hydrolysis Reagent |

| Ethanol | 46.07 | - | Co-solvent |

| Deionized Water | 18.02 | - | Solvent |

| Hydrochloric Acid (HCl), concentrated | 36.46 | - | Acidifying Agent |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, suspend the ethyl 2-phenoxy-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 or 3:1 ratio).

-

Base Addition: Add a solution of sodium hydroxide (2.5 eq) in water to the suspension.

-

Heating: Heat the mixture to reflux. The suspension should become a homogeneous solution as the reaction proceeds. Reflux for 2-4 hours or until TLC analysis indicates the complete consumption of the starting ester.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure. This step aids in the precipitation of the product in the next stage.

-

Acidification and Precipitation:

-

Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath.

-

While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3.

-

A solid precipitate of the carboxylic acid should form.

-

-

Isolation:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (e.g., NaCl).

-

Dry the product under vacuum to a constant weight.

-

Characterization

The identity and purity of the final product, 2-phenoxy-1,3-thiazole-4-carboxylic acid, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point (MP): To assess the purity of the final product.

References

-

Ghavtadze, N., et al. (2022). Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. SSRN. Available at: [Link]

-

Bardaweel, S. K., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 13746-13761. Available at: [Link]

-

Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (43), 6548-6550. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Chemistry, 2(3), 620-629. Available at: [Link]

-

SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

-

Al-Mulla, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available at: [Link]

-

Scribd. (n.d.). Saponification. Available at: [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. Available at: [Link]

-

Austin Chemical Engineering. (2017). Kinetics of Saponification of Ethyl Acetate with Sodium Hydroxide in Batch Reactor. Available at: [Link]

Sources

Application Note: 2-Phenoxy-1,3-thiazole-4-carboxylic Acid as a Medicinal Chemistry Scaffold

Executive Summary

This guide details the utility, synthesis, and optimization of 2-phenoxy-1,3-thiazole-4-carboxylic acid (PTCA) as a scaffold in drug discovery. Unlike the ubiquitous 2-aminothiazoles (found in dasatinib, dabrafenib), the 2-phenoxythiazole motif offers a distinct pharmacological profile characterized by altered hydrogen bond donor/acceptor ratios, increased lipophilicity, and a unique vector orientation for occupying hydrophobic pockets.

This document serves as a technical manual for integrating PTCA into lead optimization campaigns, specifically targeting kinases, GPCRs, and metabolic enzymes.[1]

Part 1: Chemical Architecture & Design Strategy

The PTCA scaffold functions as a tri-vector system.[1] Successful utilization requires independent optimization of three distinct zones:

The Core (Thiazole Ring)[1][2][3][4]

-

Bioisosterism: Acts as a 1,3-bioisostere of pyridine and oxazole. The sulfur atom increases lipophilicity (

) and metabolic stability compared to the oxazole analog.[1] -

Electronic Properties: The thiazole nitrogen (N3) retains hydrogen bond acceptor capability (

of conjugate acid

The Tail (2-Phenoxy Group)

-

Conformation: The ether linkage (–O–) introduces a "kink" (approx. 110° bond angle) between the thiazole and phenyl rings, unlike the rigid planarity of 2-phenylthiazoles.[1] This allows the molecule to adopt non-planar conformations to fit globular active sites.[1]

-

Metabolic Liability: The ether link is a potential site for CYP450-mediated

-dealkylation.-

Design Tip: Block the para-position of the phenoxy ring with Fluorine or Methyl groups to reduce metabolic clearance.[1]

-

The Head (C4-Carboxylic Acid)

-

The Warhead Vector: The C4-acid is rarely the endpoint.[1] It serves as the handle for amide coupling to generate a diverse library of carboxamides .[1]

-

Solubility Control: The parent acid has poor permeability.[1] Derivatization with polar amines (e.g., piperazines, morpholines) is usually required to balance the high LogP of the phenoxy-thiazole core.[1]

Part 2: Chemical Synthesis Protocols

The synthesis of 2-phenoxythiazoles is distinct from the classical Hantzsch thiazole synthesis (which favors 2-alkyl/aryl/amino derivatives). The preferred route is Nucleophilic Aromatic Substitution (

Workflow Visualization

The following diagram outlines the critical path from commercial starting materials to the final bioactive amide.

Protocol 1: Synthesis of the 2-Phenoxy Core ( )

Objective: Displace the C2-bromine with a phenol. The nitrogen in the thiazole ring activates the C2 position, making it susceptible to nucleophilic attack.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with Ethyl 2-bromothiazole-4-carboxylate (1.0 g, 4.24 mmol) and the substituted phenol (4.66 mmol).

-

Add anhydrous DMF (10 mL).

-

Add

(2.76 g, 8.48 mmol). -

Heat to 80°C for 4–6 hours. Monitor by LCMS (Target mass: M+H of ester).

-

Workup: Pour into ice water (50 mL). The product usually precipitates.[1] Filter and wash with water.[1] If no precipitate, extract with EtOAc (3x), wash with brine, dry over

.[1] -

Purification: Flash chromatography (Hexane/EtOAc).

-

Protocol 2: Ester Hydrolysis to Acid Scaffold

Objective: Reveal the carboxylic acid for library generation.

-

Procedure:

-

Dissolve the intermediate ester in THF:MeOH:Water (3:1:1 ratio).[1]

-

Add Lithium Hydroxide monohydrate (

) (3.0 equiv).[1] -

Stir at Room Temperature for 2 hours.

-

Acidification: Carefully acidify to pH 3–4 using 1N HCl.

-

Isolation: The acid often precipitates.[1] Filter and dry.[1] This yields the 2-phenoxy-1,3-thiazole-4-carboxylic acid .

-

Protocol 3: Parallel Amide Library Generation

Objective: High-throughput synthesis of amides.

-

Reagents:

-

Procedure:

Part 3: Medicinal Chemistry Optimization (SAR)

When using PTCA, biological activity often hinges on the "Right-Hand Side" (RHS) amide substituent.[1] However, the "Left-Hand Side" (LHS) phenoxy group controls ADME.[1]

Data Summary: Substituent Effects

| Zone | Modification | Effect on Physicochemical Properties | Biological Implication |

| LHS (Phenoxy) | 4-Fluoro | Blocks CYP450 para-hydroxylation. | |

| LHS (Phenoxy) | 2-Methoxy | Induces twist; improves solubility slightly.[1] | |

| Core (C5-H) | C5-Methyl | Reduces metabolic attack at C5; may clash with receptor walls. | |

| RHS (Amide) | Aliphatic Amine | Good for improving oral bioavailability.[1] | |

| RHS (Amide) | Aromatic Amine | Often increases potency but decreases solubility.[1] |

Decision Logic for Lead Optimization

Part 4: Critical Application Notes

Metabolic Stability Alert

The ether linkage in 2-phenoxythiazoles is susceptible to oxidative dealkylation.

-

Assay: Incubate compounds with Human Liver Microsomes (HLM) for 60 minutes.

-

Marker: Look for the formation of the 2-hydroxythiazole (tautomerizes to thiazolone) and the corresponding phenol.[1]

-

Mitigation: If

min, replace the phenoxy ring with a 2-pyridyloxy group. The pyridine nitrogen reduces the electron density of the ring, making the ether carbon less prone to oxidation.[1]

Regioselectivity in Synthesis

While commercial starting materials (Ethyl 2-bromothiazole-4-carboxylate) are regiochemically pure, be cautious if synthesizing the thiazole ring de novo. The Hantzsch synthesis can produce isomers. Always validate the regiochemistry of the core using 2D NMR (HMBC) to confirm the correlation between the Thiazole-H (C5) and the Carbonyl carbon (C4).

Safety

-

Sensitizers: Thiazole derivatives can be skin sensitizers.[1] Handle all intermediates with gloves and in a fume hood.[1]

-

Reactivity: 2-Bromothiazoles are electrophiles; avoid contact with skin.

References

-

Chemical Properties of 2-Bromothiazole-4-carboxyl

- Source: CymitQuimica & Sigma-Aldrich Technical D